2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
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Overview
Description
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling a variety of pests, including fleas, ticks, and other insects. The compound is characterized by its chemical structure, which includes a vinyl group attached to a phosphate ester, making it a potent inhibitor of cholinesterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of dichloroacetophenone with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone or ethanol and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphoric acid derivatives, while substitution reactions can yield a range of substituted organophosphorus compounds .
Scientific Research Applications
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system and eventual paralysis of the pest .
Comparison with Similar Compounds
Similar Compounds
Chlorfenvinphos: Another organophosphorus insecticide with a similar mechanism of action.
Dimethylvinphos: A related compound used as a pesticide reference standard.
Uniqueness
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific chemical structure, which provides a balance of high efficacy and relatively low environmental persistence compared to other organophosphorus compounds. Its ability to inhibit cholinesterase enzymes effectively makes it a valuable tool in pest control .
Properties
CAS No. |
2701-86-2 |
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Molecular Formula |
C12H14Cl3O4P |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
InChI Key |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
2701-86-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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